molecular formula C9H18O3 B14445435 Pentanoic acid, 3-hydroxy-2,4,4-trimethyl-, methyl ester, (2R,3S)- CAS No. 78655-81-9

Pentanoic acid, 3-hydroxy-2,4,4-trimethyl-, methyl ester, (2R,3S)-

Cat. No.: B14445435
CAS No.: 78655-81-9
M. Wt: 174.24 g/mol
InChI Key: JTDNDDNQCCLINU-RQJHMYQMSA-N
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Description

Pentanoic acid, 3-hydroxy-2,4,4-trimethyl-, methyl ester, (2R,3S)- is an organic compound with the molecular formula C9H18O3. It is a derivative of pentanoic acid, featuring a hydroxyl group and three methyl groups, making it a unique ester. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanoic acid, 3-hydroxy-2,4,4-trimethyl-, methyl ester, (2R,3S)- typically involves esterification reactions. One common method is the reaction of 3-hydroxy-2,4,4-trimethylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the same esterification reaction but is optimized for higher yields and purity. The use of advanced catalysts and controlled reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 3-hydroxy-2,4,4-trimethyl-, methyl ester, (2R,3S)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-keto-2,4,4-trimethylpentanoic acid.

    Reduction: Formation of 3-hydroxy-2,4,4-trimethylpentanol.

    Substitution: Formation of amides and other substituted esters.

Scientific Research Applications

Pentanoic acid, 3-hydroxy-2,4,4-trimethyl-, methyl ester, (2R,3S)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of Pentanoic acid, 3-hydroxy-2,4,4-trimethyl-, methyl ester, (2R,3S)- involves its interaction with specific molecular targets. The hydroxyl and ester groups play a crucial role in its reactivity. The compound can form hydrogen bonds and undergo nucleophilic attacks, making it versatile in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentanoic acid, 3-hydroxy-2,4,4-trimethyl-, methyl ester, (2R,3S)- is unique due to its specific stereochemistry and the presence of three methyl groups, which influence its physical and chemical properties. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.

Properties

CAS No.

78655-81-9

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

methyl (2R,3S)-3-hydroxy-2,4,4-trimethylpentanoate

InChI

InChI=1S/C9H18O3/c1-6(8(11)12-5)7(10)9(2,3)4/h6-7,10H,1-5H3/t6-,7+/m1/s1

InChI Key

JTDNDDNQCCLINU-RQJHMYQMSA-N

Isomeric SMILES

C[C@H]([C@@H](C(C)(C)C)O)C(=O)OC

Canonical SMILES

CC(C(C(C)(C)C)O)C(=O)OC

Origin of Product

United States

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